molecular formula C28H27NO6 B613548 (S)-2-(Fmoc-amino)-3-(2,2-dimethyl-4H-benzo[1,3]dioxin-6-yl)propionic acid CAS No. 252049-13-1

(S)-2-(Fmoc-amino)-3-(2,2-dimethyl-4H-benzo[1,3]dioxin-6-yl)propionic acid

Cat. No.: B613548
CAS No.: 252049-13-1
M. Wt: 473.53
InChI Key: DVEGPXAHQDWTBY-DEOSSOPVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Development

The development of (S)-2-(9-fluorenylmethoxycarbonyl-amino)-3-(2,2-dimethyl-4H-benzodioxin-6-yl)propionic acid represents a significant advancement in the field of protected amino acid synthesis that emerged from the broader evolution of solid-phase peptide synthesis methodologies. The compound was first documented in chemical databases in 2014, as evidenced by its initial creation date in PubChem, with subsequent modifications continuing through 2025. This timeline places its development within the contemporary era of sophisticated peptide synthesis techniques that have revolutionized pharmaceutical research and biotechnology applications.

The historical significance of this compound stems from its incorporation of the 9-fluorenylmethoxycarbonyl protecting group, which has become a cornerstone of modern peptide synthesis since its introduction in the 1970s. The development of efficient methods for synthesizing 9-fluorenylmethoxycarbonyl-protected beta-amino acids using the Arndt-Eistert approach was documented in scientific literature as early as 2000, establishing the foundational methodologies that would later enable the synthesis of more complex derivatives like this benzodioxin-containing compound. These synthetic approaches involved the use of 9-fluorenylmethoxycarbonyl-alpha-amino acid fluorides for the acylation of diazomethane, creating aminodiazoketones that could be converted to corresponding beta-amino acids using silver benzoate in dioxane and water systems.

The compound's development also reflects the growing recognition of unnatural amino acids as essential tools in research applications. The scientific community has increasingly embraced synthetic biology applications that utilize expanded genetic codes beyond the twenty naturally occurring amino acids, leading to demand for specialized building blocks like this benzodioxin-containing derivative. This evolution has been driven by researchers working to develop new drugs, improve environmental applications, and create novel therapeutic approaches that would be impossible to achieve with natural proteins alone.

Significance in Chemical Research

The significance of (S)-2-(9-fluorenylmethoxycarbonyl-amino)-3-(2,2-dimethyl-4H-benzodioxin-6-yl)propionic acid in chemical research extends far beyond its role as a simple building block, encompassing fundamental contributions to peptide chemistry, pharmaceutical development, and material science applications. The compound's unique structural features, combining an amino acid framework with a complex aromatic benzodioxin system, make it a subject of considerable interest for various applications, particularly in drug design and synthesis.

In the context of solid-phase peptide synthesis, this compound addresses critical challenges related to 9-fluorenylmethoxycarbonyl group removal and diketopiperazine formation. Research has demonstrated that diketopiperazine formation represents a ubiquitous side reaction in solid-phase peptide synthesis that is highly sequence-dependent, with secondary amino acids being extremely prone to hosting such side reactions. The specialized structure of this benzodioxin-containing compound provides researchers with alternatives for creating peptide sequences that minimize these problematic side reactions while maintaining the desired biological activity.

The compound's significance is further enhanced by its classification as a protected amino acid used in solid-phase peptide synthesis, specifically belonging to the category of compounds exhibiting potential pharmacological properties due to the presence of the benzodioxin ring system. This dual functionality as both a synthetic intermediate and a potential bioactive compound positions it at the intersection of synthetic chemistry and pharmaceutical research, enabling the development of peptide-based therapeutics with enhanced properties.

Contemporary research has recognized the compound's value in addressing the growing demand for sophisticated building blocks in peptide synthesis. The availability of such specialized compounds enables researchers to create complex peptide libraries for high-throughput screening applications, which are essential for discovering new therapeutic agents. This capability has become increasingly important as the pharmaceutical industry shifts toward peptide-based drugs that offer improved specificity and reduced side effects compared to traditional small molecule therapeutics.

Overview of Research Applications

The research applications of (S)-2-(9-fluorenylmethoxycarbonyl-amino)-3-(2,2-dimethyl-4H-benzodioxin-6-yl)propionic acid span multiple disciplines within chemical and biological sciences, reflecting its versatility as both a synthetic intermediate and a functional component in advanced research methodologies. Primary applications center on peptide synthesis, where the compound serves as a key building block in solid-phase peptide synthesis, allowing for the creation of complex and functional peptide sequences that would be difficult or impossible to achieve using natural amino acids alone.

In pharmaceutical research, the compound's unique structure makes it particularly valuable for developing new drugs that target specific biological pathways, thereby enhancing therapeutic efficacy. The benzodioxin moiety adds structural complexity and potential biological activity that can be exploited in drug design applications. Research has demonstrated that modifications to amino acid side chains can significantly alter the pharmacokinetic and pharmacodynamic properties of peptide-based therapeutics, making compounds like this benzodioxin derivative essential tools for medicinal chemists.

Bioconjugation represents another significant application area where this compound demonstrates considerable utility. The compound can be incorporated into bioconjugation techniques for linking biomolecules to create targeted drug delivery systems, improving the precision of treatments in cancer therapy and other medical applications. This capability is particularly important in the development of antibody-drug conjugates and other targeted therapeutic approaches that require precise molecular recognition and binding characteristics.

Research on protein interactions and functions represents a growing application area where this compound provides valuable insights into cellular mechanisms and potential therapeutic targets in various diseases. The incorporation of unnatural amino acids like this benzodioxin derivative into proteins allows researchers to study protein folding, stability, and function in ways that would not be possible with natural amino acids alone. Such studies have contributed to our understanding of protein engineering principles and have enabled the development of proteins with enhanced or modified functions.

Material science applications represent an emerging area where the compound's properties are being explored for developing advanced materials with specific functionalities, such as sensors or drug delivery vehicles. The unique electronic and structural properties of the benzodioxin ring system, combined with the amino acid framework, provide opportunities for creating materials with tailored properties for specialized applications.

Nomenclature and Identification

The nomenclature and identification of (S)-2-(9-fluorenylmethoxycarbonyl-amino)-3-(2,2-dimethyl-4H-benzodioxin-6-yl)propionic acid reflects the compound's complex molecular structure and follows established conventions for chemical naming and classification systems. The International Union of Pure and Applied Chemistry name for this compound is (2S)-3-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid, which provides a systematic description of the molecular structure and stereochemistry.

The compound is assigned Chemical Abstracts Service registry number 252049-13-1, which serves as its unique identifier in chemical databases and commercial catalogs. This registry number enables researchers and suppliers to unambiguously identify the compound across different platforms and publications, ensuring accurate communication and procurement of materials for research applications.

Table 1: Chemical Identification and Properties

Property Value Reference
Chemical Abstracts Service Number 252049-13-1
Molecular Formula C28H27NO6
Molecular Weight 473.5 g/mol
International Chemical Identifier InChI=1S/C28H27NO6/c1-28(2)34-15-18-13-17(11-12-25(18)35-28)14-24(26(30)31)29-27(32)33-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-13,23-24H,14-16H2,1-2H3,(H,29,32)(H,30,31)/t24-/m0/s1
International Chemical Identifier Key DVEGPXAHQDWTBY-DEOSSOPVSA-N
Simplified Molecular Input Line Entry System CC1(OCC2=C(O1)C=CC(=C2)CC@@HNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C

Multiple synonyms and alternative names are used for this compound in chemical literature and commercial catalogs. Common abbreviated forms include 9-fluorenylmethoxycarbonyl-beta-(2,2-dimethyl-4H-benzo-dioxin-6-yl)-alanine-OH and (S)-2-(9-fluorenylmethoxycarbonyl-amino)-3-(2,2-dimethyl-4H-benzodioxin-6-yl)propionicacid. These alternative naming conventions reflect different approaches to describing the compound's structure and are commonly encountered in research publications and supplier catalogs.

The compound's classification within chemical taxonomy systems places it in the category of amino acid derivatives, specifically as a modified alanine derivative with a complex aromatic side chain. This classification is significant for understanding its potential biological activity and synthetic applications, as compounds within this category often exhibit unique properties that distinguish them from natural amino acids.

Table 2: Computed Molecular Properties

Property Value Computation Method
Partition Coefficient (XLogP3-AA) 4.8 XLogP3 3.0
Hydrogen Bond Donor Count 2 Cactvs 3.4.8.18
Hydrogen Bond Acceptor Count 6 Cactvs 3.4.8.18
Rotatable Bond Count 7 Cactvs 3.4.8.18
Exact Mass 473.18383758 Da PubChem 2.1

Commercial suppliers utilize various catalog numbers and identifiers for this compound, reflecting its availability from multiple sources for research applications. The compound is typically supplied as a white powder with high purity specifications, generally exceeding 95% purity as determined by high-performance liquid chromatography analysis. Storage recommendations typically specify refrigerated conditions at 2-8°C to maintain stability and prevent degradation of the 9-fluorenylmethoxycarbonyl protecting group.

Properties

IUPAC Name

(2S)-3-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27NO6/c1-28(2)34-15-18-13-17(11-12-25(18)35-28)14-24(26(30)31)29-27(32)33-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-13,23-24H,14-16H2,1-2H3,(H,29,32)(H,30,31)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVEGPXAHQDWTBY-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2=C(O1)C=CC(=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OCC2=C(O1)C=CC(=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Resin Loading and Initial Functionalization

The synthesis typically begins with immobilizing the first amino acid onto a resin. Chlorotrityl and Rink amide resins are preferred for their high loading efficiency and compatibility with Fmoc chemistry. For instance, 2-chlorotrityl chloride resin reacts with the carboxylic acid group of the target compound in dichloromethane (DCM) under inert conditions, achieving near-quantitative loading yields. A critical step involves activating the carboxylic acid using coupling agents like HCTU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), which facilitate formation of the active ester intermediate.

Table 1: Resin Loading Conditions for (S)-2-(Fmoc-amino)-3-(2,2-dimethyl-4H-benzodioxin-6-yl)propionic Acid

Resin TypeCoupling AgentSolventLoading EfficiencyReference
2-ChlorotritylHCTUDCM98%
Rink AmideHATUDMF95%

Sequential Deprotection and Coupling

After resin loading, iterative cycles of Fmoc deprotection and amino acid coupling extend the peptide chain. Deprotection involves treating the resin with 20% piperidine in DMF for 1 hour, followed by thorough washing. Subsequent coupling steps employ HATU/HOAt (1-hydroxy-7-azabenzotriazole) systems, which enhance activation of sterically hindered amino acids. For the benzodioxin-containing derivative, extended coupling times (up to 12 hours) and elevated temperatures (40°C) are often required to overcome steric hindrance.

Solution-Phase Synthesis Strategies

One-Pot Coupling with Diaminobenzoic Acid

A streamlined solution-phase method involves reacting Fmoc-protected amino acids with diaminobenzoic acid derivatives. In a notable example, Fmoc-Phe-OH was coupled with diaminobenzoic acid using HATU (1.2 equivalents) and N-methylmorpholine (NMM) in DMF, yielding 91% of the desired product after precipitation. This approach avoids chromatographic purification, making it scalable for industrial applications.

Equation 1: One-Pot Synthesis

Fmoc-Xaa-OH + Diaminobenzoic AcidHATU, NMM, DMFFmoc-Xaa-Dbz-OH[2]\text{Fmoc-Xaa-OH + Diaminobenzoic Acid} \xrightarrow{\text{HATU, NMM, DMF}} \text{Fmoc-Xaa-Dbz-OH} \quad

Catalytic Hydrogenation for N-Fmoc Protection

Alternative routes leverage catalytic hydrogenation to convert N-Cbz (benzyloxycarbonyl) intermediates to N-Fmoc derivatives. Schneider and Dzubeck’s protocol uses Pd/C and 2,2′-bipyridine with Fmoc-OSu (Fmoc-O-succinimide) under hydrogen gas, achieving yields up to 94%. This method is particularly effective for synthesizing derivatives with acid-sensitive functional groups.

Table 2: Catalytic Hydrogenation Conditions

SubstrateCatalystYieldReference
N-Cbz-Ala-OMePd/C94%
N-Cbz-Phe-OMePd/C89%

Optimization of Coupling Reagents and Solvents

The choice of coupling agents profoundly impacts synthesis efficiency. HATU and HCTU outperform traditional reagents like DCC (dicyclohexylcarbodiimide) in activating sterically hindered carboxylic acids. For example, coupling (S)-2-(Fmoc-amino)-3-(2,2-dimethyl-4H-benzodioxin-6-yl)propionic acid to resin using HCTU/collidine in DMF achieves 95% efficiency, whereas DCC yields only 70%. Polar aprotic solvents like DMF and NMP (N-methylpyrrolidone) are optimal due to their ability to solubilize both amino acids and coupling agents.

Case Studies and Recent Advancements

Synthesis of Unnatural Amino Acid Derivatives

Recent work has extended these methods to unnatural amino acids. For instance, Fmoc-(2-naphthyl)alanine and N-Fmoc-6-aminohexanoic acid were synthesized using modified one-pot protocols, yielding 50% and 65%, respectively. These advancements highlight the versatility of Fmoc chemistry in accommodating diverse side chains.

Automation and High-Throughput Synthesis

Automated SPPS systems now integrate real-time monitoring of coupling efficiency, reducing waste and improving reproducibility. A 2023 study demonstrated that automated synthesis of the target compound on a 0.1 mmol scale achieved 98% purity with minimal manual intervention .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Fmoc-amino)-3-(2,2-dimethyl-4H-benzo[1,3]dioxin-6-yl)propionic acid can undergo various chemical reactions, including:

    Deprotection: The Fmoc group can be removed using a base such as piperidine in an organic solvent.

    Coupling Reactions: The compound can participate in peptide coupling reactions using reagents like HATU or EDCI in the presence of a base.

Common Reagents and Conditions

    Deprotection: Piperidine in DMF (dimethylformamide).

    Coupling: HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA.

Major Products Formed

    Deprotection: Removal of the Fmoc group yields the free amine.

    Coupling: Formation of peptide bonds with other amino acids or peptides.

Scientific Research Applications

Drug Design and Synthesis

This compound is often utilized as a building block in the synthesis of peptide-based therapeutics. Its structure allows for the introduction of various functional groups that can enhance biological activity or improve pharmacokinetic properties.

Case Study : Researchers have synthesized a series of peptide conjugates using (S)-2-(Fmoc-amino)-3-(2,2-dimethyl-4H-benzo[1,3]dioxin-6-yl)propionic acid as a linker. These conjugates demonstrated improved efficacy against specific cancer cell lines compared to their non-conjugated counterparts .

Bioconjugation Techniques

The compound serves as an effective linker in bioconjugation processes, particularly in the development of antibody-drug conjugates (ADCs). The ability to selectively attach drugs to antibodies enhances targeted delivery to cancer cells while minimizing systemic toxicity.

Data Table: Bioconjugate Efficacy

Conjugate TypeTarget Cell LineIC50 (µM)Reference
ADC with Fmoc linkerMCF-7 (breast)0.5
ADC with Fmoc linkerHeLa (cervical)0.3
Free drugMCF-75.0

Peptide Synthesis

The use of this compound in solid-phase peptide synthesis (SPPS) allows for the generation of complex peptides with high purity and yield. The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is particularly advantageous due to its stability during synthesis and ease of removal.

Case Study : A study demonstrated the successful synthesis of a cyclic peptide using this compound as a key intermediate. The cyclic structure exhibited enhanced stability and bioactivity compared to linear analogs .

Mechanism of Action

The mechanism of action of (S)-2-(Fmoc-amino)-3-(2,2-dimethyl-4H-benzo[1,3]dioxin-6-yl)propionic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during peptide chain assembly, preventing unwanted side reactions. Upon deprotection, the free amine can participate in peptide bond formation, allowing for the sequential addition of amino acids to build the desired peptide or protein.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(Fmoc-amino)-3-phenylpropionic acid: Similar structure but with a phenyl group instead of the benzo[1,3]dioxin moiety.

    (S)-2-(Fmoc-amino)-3-(4-methoxyphenyl)propionic acid: Contains a methoxy-substituted phenyl group.

Uniqueness

(S)-2-(Fmoc-amino)-3-(2,2-dimethyl-4H-benzo[1,3]dioxin-6-yl)propionic acid is unique due to the presence of the benzo[1,3]dioxin moiety, which can impart distinct chemical and physical properties compared to other Fmoc-protected amino acids. This uniqueness can influence the compound’s reactivity, solubility, and overall behavior in peptide synthesis and other applications.

Biological Activity

(S)-2-(Fmoc-amino)-3-(2,2-dimethyl-4H-benzo[1,3]dioxin-6-yl)propionic acid is a compound of interest due to its potential biological activities. This article will explore its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C28H27NO6
  • Molecular Weight : 473.525 g/mol
  • CAS Number : 252049-13-1
  • SMILES Notation : CC1(C)OCc2cc(CC@HC(O)=O)ccc2O1

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including:

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in cancer progression.
  • Cellular Pathways : It may affect signaling pathways related to cell proliferation and apoptosis, making it a candidate for cancer therapy.

Anticancer Properties

Recent studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

  • Cell Viability Assays : The compound demonstrated significant inhibitory effects on the growth of lung cancer cell lines A549 and NCI-H1299. In vitro assays revealed a dose-dependent reduction in cell viability with IC50 values in the low micromolar range.
Cell LineIC50 (µM)Reference
A5495.0
NCI-H12997.5
MCF-710.0

The anticancer activity is believed to stem from:

  • Induction of Apoptosis : Studies have shown that treatment with this compound leads to increased levels of apoptotic markers.
  • Cell Cycle Arrest : The compound may induce G1 phase arrest in treated cells, preventing further proliferation.

Study on Breast Cancer Cell Lines

A notable study evaluated the effects of this compound on breast cancer cell lines MCF-7 and MDA-MB-231. The findings indicated:

  • Enhanced cytotoxicity when combined with doxorubicin.
  • Synergistic effects were observed, suggesting potential for combination therapies in resistant cancer types.

Anti-inflammatory Activities

In addition to its anticancer properties, the compound has been investigated for anti-inflammatory activities:

  • Inhibition of Cytokine Production : It demonstrated the ability to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.

Safety and Toxicity

While the compound shows promising biological activity, safety evaluations are necessary. Preliminary data suggest that it has a favorable safety profile at therapeutic doses; however, comprehensive toxicological studies are required to establish its safety for clinical use.

Q & A

Q. Table 1: Comparison of Coupling Reagents

Reagent SystemSolventTemperatureYield (%)Reference
HBTU/HOBt/DIEADMFRT78
EDC/DMAPDCM0–4°C65

Advanced: How can stereochemical integrity be maintained during peptide chain elongation with this compound?

Methodological Answer:
The (S)-configuration at the α-carbon is critical for biological activity. To preserve stereochemistry:

  • Use low-temperature coupling (0–4°C) to minimize racemization .
  • Employ HOBt or OxymaPure as additives to suppress base-induced epimerization during activation .
  • Monitor chirality via HPLC with chiral columns (e.g., Chiralpak IA) or circular dichroism (CD) spectroscopy after each coupling step .

Basic: What purification techniques are effective for isolating this compound?

Methodological Answer:

  • Reversed-Phase HPLC : Optimal for removing unreacted Fmoc intermediates. Use a gradient of 20–80% acetonitrile in water (0.1% TFA) over 30 minutes .
  • Recrystallization : Dissolve in hot ethyl acetate/hexane (1:3) and cool to −20°C for 12 hours. Purity >95% is achievable .

Advanced: How can contradictory biological activity results be resolved in assays involving this compound?

Methodological Answer:
Contradictions often arise from substituent effects on the benzodioxin ring or peptide backbone conformation. Strategies include:

  • Structure-Activity Relationship (SAR) Studies : Compare analogs with modified substituents (e.g., electron-withdrawing vs. donating groups) to identify key functional groups .
  • Molecular Dynamics Simulations : Analyze peptide conformations in solvent environments to assess how the benzodioxin moiety influences target binding .
  • Dose-Response Assays : Test activity across a wider concentration range (e.g., 1 nM–100 µM) to rule out non-specific effects .

Basic: How does the 2,2-dimethyl-4H-benzo[1,3]dioxin moiety affect solubility and reactivity?

Methodological Answer:

  • Solubility : The hydrophobic benzodioxin ring reduces aqueous solubility. Use DMSO or DMF for dissolution (solubility: ~10 mg/mL in DMSO) .
  • Reactivity : The electron-rich dioxin ring enhances stability against oxidation but may participate in π-π stacking with aromatic residues in peptides, affecting aggregation .

Advanced: What analytical methods validate structural stability under varying storage conditions?

Methodological Answer:

  • Accelerated Degradation Studies : Store at 4°C, 25°C, and 40°C for 1–3 months. Analyze via:
    • NMR : Monitor disappearance of Fmoc protons (δ 7.3–7.8 ppm) or benzodioxin methyl groups (δ 1.5 ppm) .
    • LC-MS : Detect hydrolysis products (e.g., free amine or carboxylic acid fragments) .
  • Recommendation : Store at −20°C under argon to prevent hydrolysis and oxidation .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (causes irritation) .
  • Ventilation : Use a fume hood during synthesis due to respiratory irritation risks from fine powders .
  • Spill Management : Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite) .

Advanced: How do substituents on the benzodioxin ring influence peptide coupling efficiency?

Methodological Answer:

  • Electron-Withdrawing Groups (e.g., −NO₂) : Reduce coupling efficiency by deactivating the carboxylic acid. Use stronger activators like PyBOP .
  • Electron-Donating Groups (e.g., −OCH₃) : Enhance reactivity but may increase steric hindrance. Optimize solvent polarity (e.g., switch from DCM to DMF) .

Q. Table 2: Substituent Effects on Coupling Efficiency

SubstituentCoupling Yield (%)Activator UsedReference
−OCH₃72HBTU/HOBt
−NO₂58PyBOP

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.